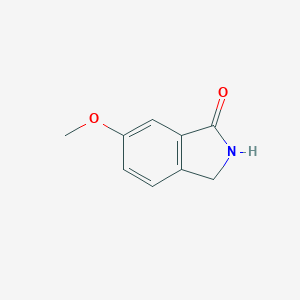

5-Nitroindazole

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: Used as a corrosion inhibitor for metals like copper in chloride solutions.

Biology and Medicine: Investigated for its potential as a multitargeted inhibitor for enzymes involved in cancer, such as cyclin-dependent kinases and transferase kinases. It also shows promise in the treatment of lung cancer and other malignancies.

Mécanisme D'action

Target of Action

5-Nitroindazole primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is a hemoprotein enzyme that converts arginine to citrulline and nitric oxide (NO) in neuronal tissue . It also targets multiple proteins that control cell division and growth hormone .

Mode of Action

This compound inhibits the formation of citrulline by Ca2±calmodulin (CaM)-dependent nitric oxide synthase from bovine brain . It produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

Biochemical Pathways

The compound affects the nitric oxide pathway. Nitric oxide (NO) is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway . NO also mediates vascular endothelial growth factor (VEGF)-induced angiogenesis .

Pharmacokinetics

It has been found that the compound satisfies the admet criteria, which are key parameters for determining the drug-likeness of a molecule .

Result of Action

This compound has shown to inhibit the growth of Trypanosoma cruzi amastigotes, inducing complete growth inhibition at concentrations lower than 8 μM (IC 50 < 5 μM) and accomplishing great selectivity indexes on the intracellular form of the parasite .

Analyse Biochimique

Biochemical Properties

5-Nitroindazole has been identified as a multitargeted inhibitor that potentially can treat lung cancer . It interacts with major proteins such as ribosomal protein S6 kinase alpha-6, cyclic-dependent protein kinase 2, and insulin-like growth factor 1 . The nature of these interactions involves the compound binding to these proteins, thereby inhibiting their function .

Cellular Effects

In terms of cellular effects, this compound has been shown to have an impact on various types of cells and cellular processes. It influences cell function by targeting multiple proteins that control cell division and growth hormone mediates simultaneously . This reduces the burden of the pharmaceutical industry by reducing the resistance chance .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it targets Nitric oxide synthase, both inducible and endothelial .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it’s known that the compound has shown all the values satisfying the ADMET criteria . This includes its absorption, distribution, metabolism, excretion, and toxicity .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively documented, it’s known that the compound has shown all the values satisfying the ADMET criteria . This includes its absorption, distribution, metabolism, excretion, and toxicity .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not extensively documented. This includes its absorption, distribution, metabolism, excretion, and toxicity .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not extensively documented. This includes its absorption, distribution, metabolism, excretion, and toxicity .

Subcellular Localization

The specific subcellular localization of this compound and any effects on its activity or function are not extensively documented. This includes its absorption, distribution, metabolism, excretion, and toxicity .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 5-Nitroindazole implique généralement la nitration de l'indazole. Une méthode courante consiste à dissoudre la 2-amino-5-nitrotoluène dans de l'acide acétique, suivie de l'ajout d'une solution de nitrite de sodium à une température contrôlée pour former le composé nitro . Le produit résultant est ensuite purifié par recristallisation dans du méthanol .

Méthodes de Production Industrielle : La production industrielle du this compound peut impliquer des processus de nitration similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production.

Types de Réactions:

Réduction : Le this compound peut subir des réactions de réduction pour former les amines correspondantes.

Réactifs et Conditions Communs:

Réduction : Gaz hydrogène avec un catalyseur au palladium ou des agents réducteurs chimiques comme le dithionite de sodium.

Substitution : Iodure de méthyle en présence d'une base pour les réactions de méthylation.

Principaux Produits:

Réduction : 5-Aminoindazole.

Substitution : 1-Méthyl-5-nitroindazole ou 2-Méthyl-5-nitroindazole en fonction des conditions.

4. Applications de Recherche Scientifique

Chimie : Utilisé comme inhibiteur de corrosion pour des métaux comme le cuivre dans des solutions de chlorure.

Biologie et Médecine : Étudié pour son potentiel en tant qu'inhibiteur multicible pour les enzymes impliquées dans le cancer, telles que les kinases dépendantes des cyclines et les kinases transférases. Il montre également une promesse dans le traitement du cancer du poumon et d'autres tumeurs malignes.

5. Mécanisme d'Action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Il agit comme un inhibiteur de la synthase d'oxyde nitrique, réduisant ainsi la formation d'oxyde nitrique . Cette inhibition peut moduler diverses voies biologiques, notamment celles impliquées dans l'inflammation et la progression du cancer.

Composés Similaires:

Indazole : Le composé parent du this compound, sans le groupe nitro.

Benzotriazole : Un autre hétérocycle contenant de l'azote avec des propriétés d'inhibition de la corrosion similaires, mais une toxicité plus élevée.

Nitrobenzazoles : Une classe plus large de composés avec des motifs de nitration et des applications similaires.

Unicité : Le this compound se distingue par son positionnement spécifique du groupe nitro, qui lui confère une réactivité chimique et une activité biologique uniques. Sa toxicité relativement faible par rapport à d'autres composés nitroaromatiques en fait un candidat précieux pour diverses applications .

Comparaison Avec Des Composés Similaires

Indazole: The parent compound of 5-Nitroindazole, lacking the nitro group.

Benzotriazole: Another nitrogen-containing heterocycle with similar corrosion inhibition properties but higher toxicity.

Nitrobenzazoles: A broader class of compounds with similar nitration patterns and applications.

Uniqueness: this compound stands out due to its specific nitro group positioning, which imparts unique chemical reactivity and biological activity. Its relatively low toxicity compared to other nitroaromatic compounds makes it a valuable candidate for various applications .

Propriétés

IUPAC Name |

5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGURAYTCUVDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049316 | |

| Record name | 5-Nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless powder; [Eastman Kodak MSDS] | |

| Record name | 5-Nitroindazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.0000128 [mmHg] | |

| Record name | 5-Nitroindazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5401-94-5 | |

| Record name | 5-Nitroindazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5401-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005401945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroindazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Nitroindazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235Y7P37ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.